N1-Indole Substitution: Distinct Binding vs. C3 Analogs
The N1-indole substitution pattern of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate fundamentally differs from C3-indole-piperidine analogs in its receptor engagement profile. A comparative SAR study of indole-piperidine derivatives demonstrated that 2-substituted N-piperidinyl indoles exhibit improved potency at the nociceptin opioid (NOP) receptor and function as NOP full agonists, whereas 3-substituted analogs display different intrinsic activity and opioid receptor selectivity profiles [1]. The N1-indole linkage in the target compound provides a distinct vector for molecular interactions that is not achievable with C3-indole substitution.
| Evidence Dimension | Receptor binding selectivity profile |
|---|---|
| Target Compound Data | N1-indole substitution pattern |
| Comparator Or Baseline | C3-indole-piperidine analogs |
| Quantified Difference | Qualitative difference in intrinsic activity and receptor selectivity between 2-substituted vs 3-substituted N-piperidinyl indoles |
| Conditions | In vitro pharmacological evaluation at opioid receptor subtypes |
Why This Matters
Researchers targeting NOP or opioid receptor pathways must select the correct indole substitution isomer to achieve desired functional activity, as N1- and C3-indole derivatives are not interchangeable.
- [1] Zaveri, N. T., et al. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry. 2023, 92, 117420. View Source
